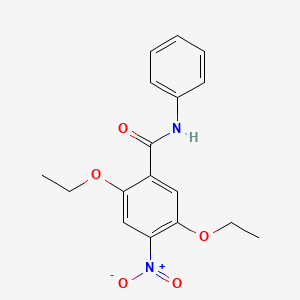

2,5-Diethoxy-4-nitrobenzanilide

Description

Properties

Molecular Formula |

C17H18N2O5 |

|---|---|

Molecular Weight |

330.33 g/mol |

IUPAC Name |

2,5-diethoxy-4-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)17(20)18-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20) |

InChI Key |

LUHJDLDPEYGSOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Effects: Ethoxy vs. Methoxy: The ethoxy groups in this compound introduce greater steric bulk and lipophilicity compared to methoxy groups in the dimethoxy analog. This difference may enhance solubility in non-polar solvents and influence intermolecular interactions in crystalline structures . Electron-Withdrawing Capacity: Both compounds retain the nitro group at the 4' position, a strong electron-withdrawing moiety.

Molecular Weight and Applications :

- The higher molecular weight of the diethoxy derivative (330.34 vs. 302.28 g/mol) may affect its pharmacokinetic properties if used in drug development, such as bioavailability or metabolic stability .

Reduction of the nitro group (e.g., using SnCl₂·2H₂O under reflux, as described in ) is a common step in producing diamine intermediates. The bulkier ethoxy substituents might slow reaction kinetics compared to methoxy groups due to steric hindrance .

Preparation Methods

Direct Condensation of 2,5-Diethoxy-4-nitroaniline with Benzoyl Chloride

One straightforward method involves the condensation of 2,5-diethoxy-4-nitroaniline with benzoyl chloride under controlled conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed.

- Step 1: Synthesis or procurement of 2,5-diethoxy-4-nitroaniline.

- Step 2: Preparation of benzoyl chloride, often by reacting benzoic acid with thionyl chloride.

- Step 3: Slow addition of benzoyl chloride to a solution of the aniline derivative in an inert solvent (e.g., dichloromethane) under cooling to control exothermicity.

- Step 4: Stirring the reaction mixture at ambient or slightly elevated temperature until completion.

- Step 5: Work-up involving aqueous washes to remove acid and base impurities, followed by crystallization.

This method benefits from direct formation of the amide bond and avoids multiple nitration steps if the nitro group is pre-installed on the aniline.

Multi-Step Synthesis via Nitration of 2,5-Diethoxybenzanilide

Alternatively, the compound can be prepared by nitration of 2,5-diethoxybenzanilide:

- Step 1: Synthesis of 2,5-diethoxybenzanilide by condensation of 2,5-diethoxyaniline with benzoyl chloride.

- Step 2: Controlled nitration using a mixture of concentrated nitric and sulfuric acids at low temperature (0–25 °C) to introduce the nitro group at the 4-position.

- Step 3: Isolation and purification of the nitrated product.

This method requires careful control of reaction conditions to avoid over-nitration or decomposition.

Synthesis via Acid Chloride Intermediate from 2,5-Diethoxy-4-nitrobenzoic Acid

Another approach involves the use of 2,5-diethoxy-4-nitrobenzoic acid as a precursor:

- Step 1: Conversion of 2,5-diethoxy-4-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride or phosphorus pentachloride.

- Step 2: Reaction of the acid chloride with aniline in an inert solvent such as 1,2-dichloroethane or tetrachloroethylene.

- Step 3: Isolation of 2,5-diethoxy-4-nitrobenzanilide by extraction, washing, and crystallization.

This method is favored for its high yield and purity, as the acid chloride intermediate is highly reactive and facilitates efficient amide bond formation.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, 1,2-dichloroethane | Inert solvents preferred to prevent side reactions |

| Temperature | 0–25 °C for nitration; ambient to reflux for condensation | Low temperature during nitration prevents overreaction |

| Base | Pyridine, triethylamine | Neutralizes HCl formed during amide bond formation |

| Nitrating Agents | Concentrated nitric acid and sulfuric acid | Used for selective nitration at 4-position |

| Reaction Time | Several hours depending on step | Monitored by TLC or HPLC |

| Purification | Acid-base extraction, recrystallization | Ensures high purity (typically >98%) |

Research Findings and Yields

- The condensation of acid chlorides with substituted anilines generally affords high yields (80–95%) of the target amide with high purity.

- Nitration reactions require precise temperature control; yields can vary widely (50–85%) depending on conditions and reagent ratios.

- Use of thionyl chloride for acid chloride formation is advantageous due to ease of removal of SO2 and HCl gases, improving reaction cleanliness.

- Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields crystalline this compound with melting points around 145 °C, consistent with literature values.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct condensation | 2,5-diethoxy-4-nitroaniline + benzoyl chloride | Base (pyridine), inert solvent, ambient temp | 80–90 | >98 | Straightforward, high purity |

| Nitration of 2,5-diethoxybenzanilide | 2,5-diethoxybenzanilide + HNO3/H2SO4 | Low temperature (0–25 °C) nitration | 50–85 | 95–98 | Requires careful control |

| Acid chloride intermediate method | 2,5-diethoxy-4-nitrobenzoic acid + aniline | Thionyl chloride, inert solvent, base | 85–95 | >98 | High yield, clean reaction |

Additional Notes

- The compound’s nitro group is sensitive to reduction; thus, reaction conditions should avoid reducing environments unless intentional.

- Handling of reagents such as thionyl chloride and concentrated acids requires appropriate safety measures.

- The purity of the final product is crucial for applications, and analytical methods such as NMR, IR, and melting point determination are standard for quality control.

- Patent literature suggests related synthetic processes for structurally similar benzanilides, emphasizing the importance of controlled nitration and amide bond formation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.